D-myo-Inositol-1,5,6-triphosphate (sodium salt)
Overview
Description
D-myo-Inositol-1,5,6-triphosphate (sodium salt): is a synthetic analog of naturally occurring inositol phosphates. These compounds play a crucial role in the regulation of cellular processes through calcium signaling pathways. D-myo-Inositol-1,5,6-triphosphate (sodium salt) is particularly significant in cellular biology research, especially in the study of intracellular signal transduction pathways .
Mechanism of Action
Target of Action
D-myo-Inositol-1,5,6-triphosphate (sodium salt) is a synthetic analog of naturally occurring inositol phosphates . The primary targets of this compound are yet to be determined .
Mode of Action
It is known to play a role in intracellular signal transduction pathways .
Biochemical Pathways
D-myo-Inositol-1,5,6-triphosphate (sodium salt) is involved in the regulation of cellular processes through calcium . It is an intermediate compound, produced by the dephosphorylation of various inositol-tetrakisphosphate forms .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its bioavailability.
Result of Action
It is known to regulate cellular functions including cell cycling, apoptosis, differentiation, and motility .
Action Environment
It is known that the compound should be stored at temperatures between 28°c .
Biochemical Analysis
Cellular Effects
D-myo-Inositol-1,5,6-triphosphate (sodium salt) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of D-myo-Inositol-1,5,6-triphosphate (sodium salt) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of D-myo-Inositol-1,5,6-triphosphate (sodium salt) over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not currently available .
Dosage Effects in Animal Models
The effects of D-myo-Inositol-1,5,6-triphosphate (sodium salt) vary with different dosages in animal models. Specific information about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Transport and Distribution
The transport and distribution of D-myo-Inositol-1,5,6-triphosphate (sodium salt) within cells and tissues involve various transporters and binding proteins. The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are not currently known .
Subcellular Localization
The subcellular localization of D-myo-Inositol-1,5,6-triphosphate (sodium salt) and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,5,6-triphosphate (sodium salt) typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of protection and deprotection of hydroxyl groups, followed by selective phosphorylation. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for D-myo-Inositol-1,5,6-triphosphate (sodium salt) are not widely documented. the general approach involves large-scale chemical synthesis using automated reactors to ensure precise control over reaction conditions. The final product is purified through crystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol-1,5,6-triphosphate (sodium salt) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling pathways .
Common Reagents and Conditions:
Phosphorylation: Phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Dephosphorylation: Enzymatic reactions involving phosphatases.
Major Products: The major products formed from these reactions include various inositol phosphates, which act as intermediates in cellular signaling pathways .
Scientific Research Applications
D-myo-Inositol-1,5,6-triphosphate (sodium salt) is extensively used in scientific research due to its role in intracellular signaling. Some of its applications include:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Plays a crucial role in the study of calcium signaling pathways and intracellular signal transduction.
Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Comparison with Similar Compounds
D-myo-Inositol-1,4,5-triphosphate (sodium salt): Another inositol phosphate that plays a similar role in calcium signaling but differs in the position of the phosphate groups.
D-myo-Inositol-1,3,4-triphosphate (sodium salt): Involved in different signaling pathways and has distinct biological functions.
Uniqueness: D-myo-Inositol-1,5,6-triphosphate (sodium salt) is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways compared to other inositol phosphates. This uniqueness makes it a valuable tool in the study of specific cellular processes .
Properties
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;;2*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFBWDROYFDWKB-ZWBVJREFSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na3O15P3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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